

Review of literature on bioactive compounds from *Kadsura coccinea*.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kadsuric acid*

Cat. No.: B1254740

[Get Quote](#)

A Technical Guide to the Bioactive Compounds of *Kadsura coccinea*

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on the bioactive compounds isolated from *Kadsura coccinea*. This plant, a member of the Schisandraceae family, has a rich history in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.^{[1][2]} Modern phytochemical research has identified a plethora of structurally diverse and biologically active molecules, primarily lignans and terpenoids, responsible for its therapeutic effects.^{[1][2][3]} This guide summarizes the key bioactive compounds, their quantitative biological activities, detailed experimental protocols for their isolation and evaluation, and the signaling pathways through which they exert their effects.

Bioactive Compounds and Their Quantitative Activities

Kadsura coccinea is a prolific source of bioactive secondary metabolites. To date, over 202 compounds have been isolated and identified from this plant.^{[1][2][3]} These compounds exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and neuroprotective effects.^{[1][2][3]} The following tables summarize the quantitative data on the bioactivities of selected compounds from *Kadsura coccinea*.

Cytotoxic and Anti-proliferative Activities

Lignans and triterpenoids from *Kadsura coccinea* have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound	Compound Type	Cell Line	Bioactivity	IC50 Value	Reference
Heilaohulignan C	Lignan	HepG-2 (Liver Cancer)	Cytotoxicity	9.92 μ M	--INVALID-LINK--
Kadusurain A	Dibenzocyclo octadiene Lignan	A549, HCT116, HL-60, HepG2	Anti-proliferative	1.05 to 12.56 μ g/ml	--INVALID-LINK--
Kadlongilactone A	Triterpenoid	K562, Bel-7402, A549	Cytotoxicity	<0.1, <0.1, <1.0 μ M	--INVALID-LINK--
Kadlongilactone B	Triterpenoid	K562, Bel-7402, A549	Cytotoxicity	<0.1, <0.1, <1.0 μ M	--INVALID-LINK--
Longipedlactone A	Triterpenoid	K562, Bel-7402, A549	Cytotoxicity	<0.1, <0.1, <1.0 μ M	--INVALID-LINK--
Kadsuric Acid	Triterpenoid	PANC-1 (Pancreatic Cancer)	Cytotoxicity	14.5 \pm 0.8 μ M	[Sesquiterpenes from <i>Kadsura coccinea</i> attenuate rheumatoid arthritis-related inflammation by inhibiting the NF- κ B and JAK2/STAT3 signal pathways

Anti-inflammatory and Anti-Rheumatoid Arthritis Activities

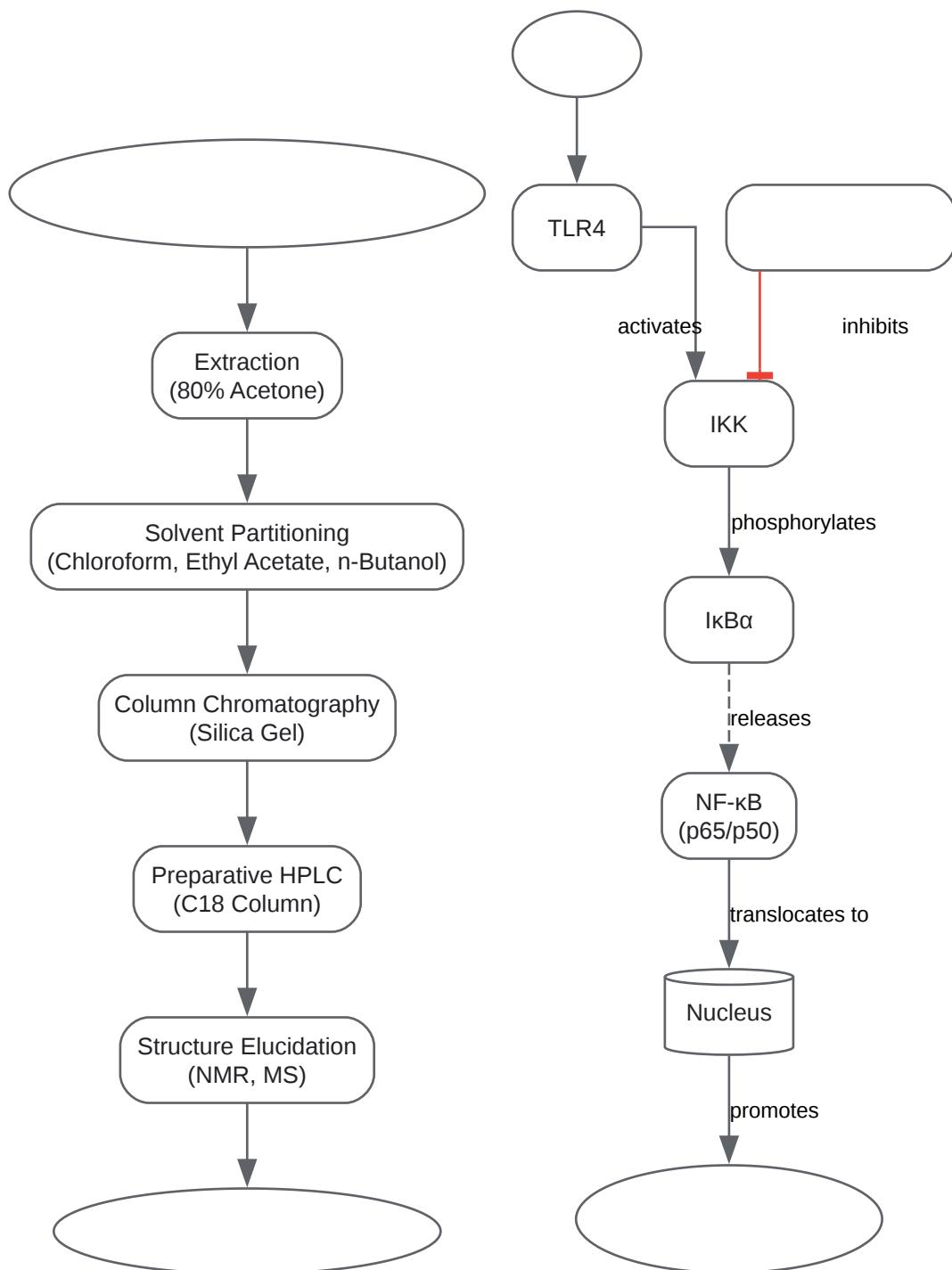
Several compounds have shown potent inhibitory effects on inflammatory mediators and the proliferation of cells involved in rheumatoid arthritis.

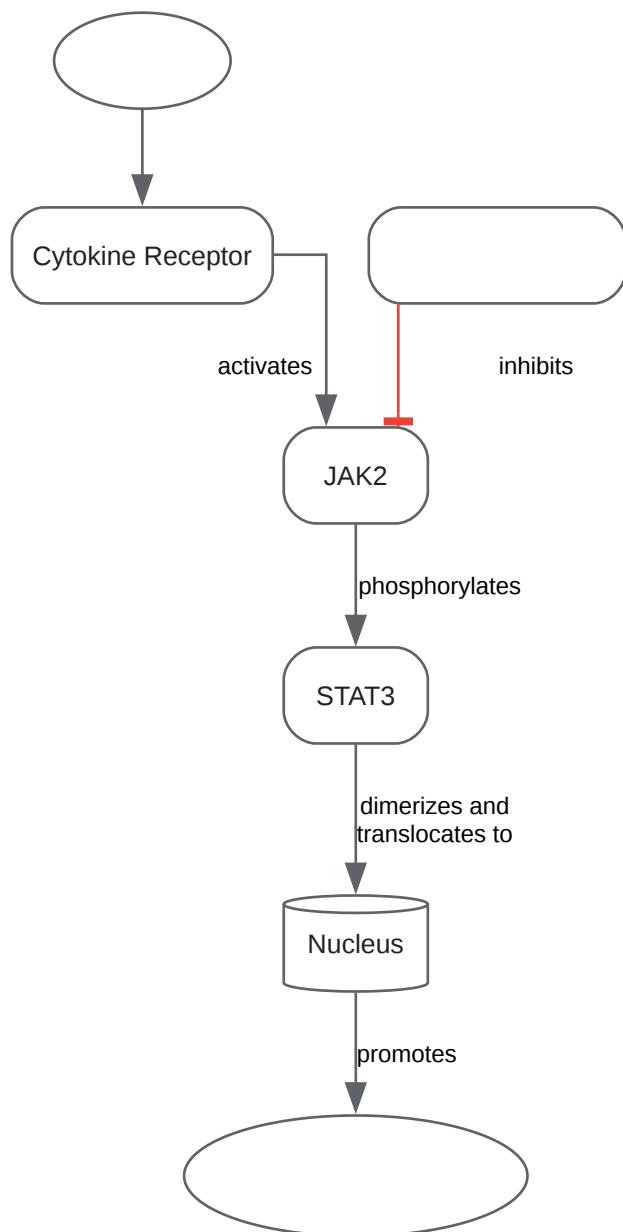
Compound	Compound Type	Target/Assay	Bioactivity	IC50 Value	Reference
Gaultheriadiolide	Sesquiterpene	RA-FLS cell proliferation	Inhibition	9.37 μ M	[4]
Gaultheriadiolide	Sesquiterpene	TNF- α release (LPS-induced RAW264.7)	Inhibition	1.03 - 10.99 μ M	[4]
Gaultheriadiolide	Sesquiterpene	IL-6 release (LPS-induced RAW264.7)	Inhibition	1.03 - 10.99 μ M	[4]
Heilaohuacid D	3,4-seco- lanostane triterpenoid	IL-6 release (LPS-induced RAW 264.7)	Inhibition	8.15 μ M	--INVALID-LINK--
Compound 31	Triterpenoid	IL-6 release (LPS-induced RAW 264.7)	Inhibition	9.86 μ M	--INVALID-LINK--
Compound 17	Triterpenoid	RA-FLS cell proliferation	Inhibition	7.52 μ M	--INVALID-LINK--
Compound 18	Triterpenoid	RA-FLS cell proliferation	Inhibition	8.85 μ M	--INVALID-LINK--
Compound 31	Triterpenoid	RA-FLS cell proliferation	Inhibition	7.97 μ M	--INVALID-LINK--

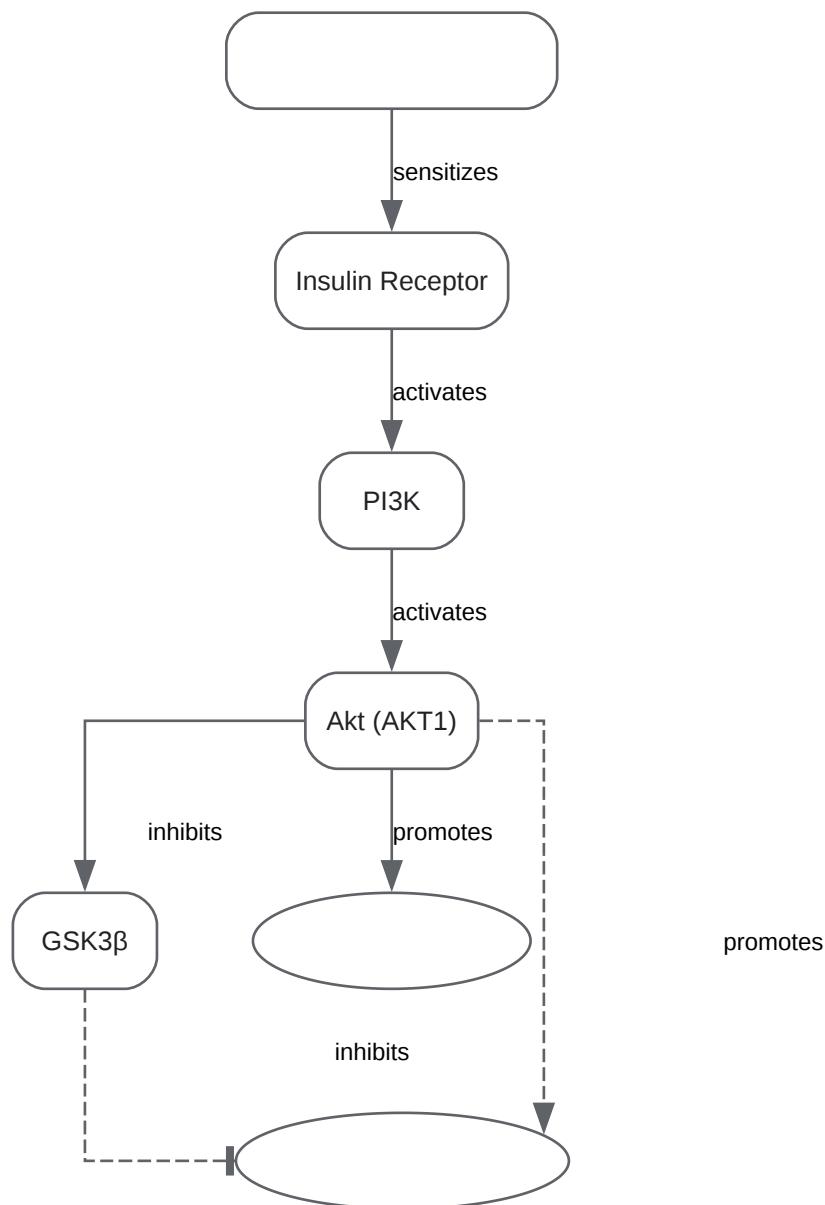
Other Bioactivities

Compound	Compound Type	Bioactivity	Target/Assay	IC50/EC50 Value	Reference
Kadsuralignan H	Arylnaphthalene Lignan	Nitric Oxide Production Inhibition	LPS/IFN- γ activated RAW264.7 cells	-	[5]
Kadsuralignan J	Dibenzocyclo octadiene Lignan	Nitric Oxide Production Inhibition	LPS/IFN- γ activated RAW264.7 cells	-	[5]

Experimental Protocols


This section details the common methodologies used for the extraction, isolation, and biological evaluation of bioactive compounds from *Kadsura coccinea*.


Extraction and Isolation of Bioactive Compounds


A general workflow for the isolation of lignans and triterpenoids from the rhizomes of *Kadsura coccinea* is as follows:

- **Plant Material Preparation:** Dried and powdered rhizomes of *Kadsura coccinea* are used as the starting material.
- **Extraction:** The powdered plant material is typically extracted with 80% acetone at room temperature. The extraction is repeated multiple times to ensure maximum yield.
- **Solvent Partitioning:** The crude acetone extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.
- **Column Chromatography:** Each fraction obtained from solvent partitioning is subjected to column chromatography for further separation. Silica gel is a commonly used stationary phase, and a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) is used for elution.

- High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified using preparative HPLC. Reversed-phase columns (e.g., C18) are frequently employed with solvent systems like methanol-water or acetonitrile-water.
- Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR, COSY, HMBC, HSQC), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and comparison with literature data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. *Kadsura coccinea*: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. *Kadsura coccinea*: A rich source of structurally diverse and biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenes from *Kadsura coccinea* attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. *Kadsuraalignans H-K* from *Kadsura coccinea* and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of literature on bioactive compounds from *Kadsura coccinea*.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254740#review-of-literature-on-bioactive-compounds-from-kadsura-coccinea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com